A Comprehensive Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid: Synthesis, Properties, and Application in Cephalosporin Chemistry
A Comprehensive Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid: Synthesis, Properties, and Application in Cephalosporin Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid, identified by the CAS Number 128438-01-7 , is a pivotal advanced intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefdinir.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, and critical role in pharmaceutical manufacturing. The strategic incorporation of the 2-aminothiazole moiety and the acid-labile trityl protecting group underscores its sophisticated design for efficient and stereoselective antibiotic synthesis.[2][3] The aminothiazole ring is a well-established pharmacophore in many biologically active compounds, contributing to the antibacterial efficacy of the final drug molecule.
Physicochemical Properties
This compound typically presents as a yellow to off-white crystalline powder.[1][3] It exhibits limited solubility in water but is soluble in organic solvents such as dichloromethane and ethyl acetate.[1][3]
| Property | Value | Source(s) |
| CAS Number | 128438-01-7 | [1][4] |
| Molecular Formula | C₂₄H₁₉N₃O₃S | [4] |
| Molecular Weight | 429.5 g/mol | [4] |
| Appearance | Yellow to off-white crystalline powder | [1][3] |
| Melting Point | 165 - 170°C (approximate, may vary) | [3] |
| Solubility | Sparingly soluble in water; Soluble in dichloromethane and ethyl acetate | [1][3] |
| pKa | ~2-3 for the carboxylic acid group (predicted) | [3] |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trityloxyimino)acetic acid | [4] |
Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic Acid
The synthesis of the title compound is a multi-step process that involves the formation of the core aminothiazole ring followed by the strategic protection of the oxime functionality. A common synthetic route starts from ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate.
The Role of the Trityl Protecting Group
The trityl (triphenylmethyl) group is employed as a protecting group for the hydroxyl function of the oxime. This is a critical step for several reasons:
-
Steric Hindrance: The bulky trityl group provides significant steric hindrance, which can prevent unwanted side reactions at the oxime position during subsequent synthetic transformations.
-
Acid Lability: The trityl group is readily cleaved under mild acidic conditions. This allows for its removal late in the synthetic sequence to unmask the oxime hydroxyl group without disturbing other sensitive functionalities in the cephalosporin core.
-
Increased Solubility: The hydrophobic nature of the trityl group can enhance the solubility of the intermediate in organic solvents, facilitating purification and handling.
The protection is typically achieved by reacting the starting material with a tritylating agent in the presence of a Lewis acid catalyst.
Synthetic Pathway Overview
Caption: General workflow for the synthesis of Cefdinir.
Detailed Protocol for Cefdinir Synthesis
The following is a generalized procedure based on established synthetic routes.
-
Activation of the Side Chain: The carboxylic acid of (Z)-2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is activated to facilitate amide bond formation. This can be achieved by converting it into a more reactive species, such as a thioester (e.g., with 2-mercaptobenzothiazole).
-
Coupling with 7-AVCA: The activated side chain is then coupled with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) in a suitable solvent system, often in the presence of a base. [5]3. Deprotection: The trityl protecting group is removed from the resulting intermediate under acidic conditions (e.g., using formic acid or trifluoroacetic acid) to yield Cefdinir. [2]4. Purification: The final Cefdinir product is purified, typically through recrystallization or chromatographic techniques, to meet pharmaceutical standards.
Safety and Handling
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a sophisticated and indispensable intermediate in the synthesis of modern cephalosporin antibiotics. Its synthesis, centered around the strategic use of the trityl protecting group, highlights key principles of modern organic synthesis, including stereocontrol and functional group compatibility. A thorough understanding of its properties and reaction chemistry is essential for researchers and professionals involved in the development and manufacturing of these life-saving drugs.
References
- Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. (URL not available)
- An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid.
- WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid.
-
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid (CAS No: 128438-01-7). Apicule. ([Link])
- Recrystalliz
-
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid | C24H19N3O3S | CID 10117176. PubChem. ([Link])
-
Boron trifluoride etherate. Wikipedia. ([Link])
- Facile Rearrangement of O-silylated Oximes on Reduction With Boron trifluoride/borane. (URL not available)
-
(PDF) Boron trifluoride etherate in organic synthesis. ResearchGate. ([Link])
- Application of the Trityl Group in Peptide Chemistry. (URL not available)
-
Boron trifluoride etherate in organic synthesis. MedCrave online. ([Link])
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection –. Total Synthesis. ([Link])
-
Boron trifluoride etherate – Knowledge and References. Taylor & Francis. ([Link])
-
Recent applications of bifunctional trityl groups. PubMed. ([Link])
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. ([Link])
-
(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem. ([Link])
- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (URL not available)
- US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
- CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Peptide Coupling Reagents, More than a Letter Soup. (URL not available)
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. ([Link])
-
Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC. ([Link])
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. ([Link])
Sources
- 1. Method for synthetizing 7-amino-3-vinyl-cephalosporin ring-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apicule.com [apicule.com]
- 4. (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid | C24H19N3O3S | CID 10117176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
